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molecular formula C9H11N3S B8328890 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine

2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B8328890
M. Wt: 193.27 g/mol
InChI Key: FFWGXZMUHSKCDR-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (200 mg, 1.32 mmol), ammonia acetate (204 mg, 2.64 mmol), and triethyl orthoacetate (2.0 mL) was stirred in a sealed tube at 120° C. overnight. After the reaction mixture was cooling down to room temperature, the precipitate was collected by filtration, rinsed with EtOAc and dried in the air to give title compound (52 mg, 60%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ2.41 (s, 3H), 2.45 (s, 3H), 2.56 (s, 3H), 5.28 (bs, 2H). MS 194 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[C:11](O)(=O)[CH3:12].[NH3:15].C(OCC)(OCC)(OCC)C>>[CH3:11][C:12]1[N:8]=[C:7]([NH2:15])[C:6]2[C:5]([CH3:9])=[C:4]([CH3:10])[S:3][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1SC(=C(C1C#N)C)C
Name
Quantity
204 mg
Type
reactant
Smiles
C(C)(=O)O.N
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred in a sealed tube at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(C2=C(N1)SC(=C2C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 20.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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